Biorelevant Solubility: 104‑Fold Higher FaSSIF Solubility Than MMV048 Eliminates Formulation Complexity
In fasted‑state simulated intestinal fluid (FaSSIF, pH 6.5), UCT943 exhibits thermodynamic solubility of 1,500 μg/mL, compared with 14.4 μg/mL for MMV048, representing a 104‑fold improvement [1]. This difference is driven by the shift from a lipophilic aminopyridine core (logD 2.60) to a hydrophilic aminopyrazine (logD –0.27) and a pKa increase from 4.0 to 7.45 [1].
| Evidence Dimension | Thermodynamic solubility in FaSSIF (pH 6.5) |
|---|---|
| Target Compound Data | UCT943: 1,500 μg/mL |
| Comparator Or Baseline | MMV048: 14.4 μg/mL |
| Quantified Difference | ~104‑fold higher |
| Conditions | Fasted‑state simulated intestinal fluid (FaSSIF), pH 6.5, single determination |
Why This Matters
A 104‑fold solubility advantage reduces the need for enabling formulation technologies, lowers the risk of absorption‑limited exposure, and supports consistent oral bioavailability in preclinical and clinical development.
- [1] Brunschwig C, et al. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. Antimicrob Agents Chemother. 2018 Aug 27;62(9):e00012-18. doi: 10.1128/AAC.00012-18. Table 1. View Source
